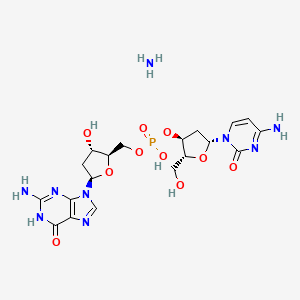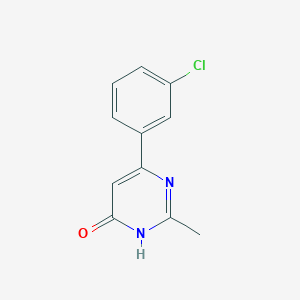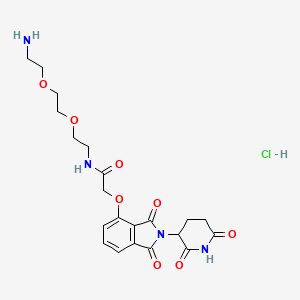
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Vue d'ensemble
Description
Thalidomide - linker 14 est un dérivé de la thalidomide, un composé initialement développé comme sédatif et qui s’est avéré par la suite avoir des effets tératogènes importants. La thalidomide et ses dérivés, y compris la thalidomide - linker 14, ont été réutilisés pour diverses applications thérapeutiques, en particulier dans le domaine de l’oncologie et de l’immunologie. Thalidomide - linker 14 est spécifiquement conçu pour être utilisé dans la dégradation ciblée des protéines, une nouvelle approche thérapeutique qui implique la dégradation sélective des protéines responsables des maladies.
Applications De Recherche Scientifique
Thalidomide - linker 14 a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules complexes en chimie médicinale.
Biologie : Employé dans l’étude des interactions protéine-protéine et le développement de nouveaux agents thérapeutiques.
Médecine : Utilisé dans le traitement du myélome multiple et d’autres cancers par la dégradation ciblée des protéines.
Industrie : Appliqué dans le développement de systèmes d’administration de médicaments et d’autres applications pharmaceutiques.
Mécanisme D'action
Le mécanisme d’action de la thalidomide - linker 14 implique sa liaison à la céréblone, un composant du complexe de ligase ubiquitine E3. Cette liaison induit le recrutement des protéines cibles vers le complexe, conduisant à leur ubiquitination et à leur dégradation subséquente par le protéasome. Ce processus dégrade sélectivement les protéines responsables des maladies, exerçant ainsi des effets thérapeutiques. Les cibles moléculaires et les voies impliquées comprennent la dégradation de facteurs de transcription tels que IKZF1 et IKZF3, qui sont impliqués dans la pathogenèse du myélome multiple .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride plays a crucial role in biochemical reactions by acting as a ligand for the E3 ubiquitin ligase cereblon. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively interact with various enzymes, proteins, and other biomolecules. This compound specifically binds to cereblon, forming a complex that targets proteins for ubiquitination and subsequent degradation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By promoting the degradation of specific proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to selectively degrade target proteins can lead to changes in cell function, including alterations in cell cycle progression, apoptosis, and differentiation. This compound has been shown to modulate the activity of key signaling pathways, such as the NF-κB and MAPK pathways, thereby impacting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to cereblon, an E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their ubiquitination and subsequent degradation. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively interact with cereblon and target proteins. This compound also influences gene expression by promoting the degradation of transcription factors and other regulatory proteins, thereby modulating cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at room temperature and can be stored for extended periods without significant loss of activity. Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have shown that this compound can maintain its activity and continue to promote protein degradation over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including off-target protein degradation and disruption of normal cellular processes. Studies in animal models have identified threshold doses that maximize the compound’s therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with cereblon and the ubiquitin-proteasome system. The compound’s PEG linker enhances its solubility and stability, allowing it to effectively participate in these pathways. This compound influences metabolic flux and metabolite levels by promoting the degradation of key regulatory proteins, thereby modulating cellular metabolism and energy homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s PEG linker enhances its solubility and stability, allowing it to efficiently reach its target sites. This compound is localized to specific cellular compartments, where it interacts with cereblon and promotes the degradation of target proteins. This targeted distribution ensures that the compound exerts its effects at the desired sites of action .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with cereblon and the ubiquitin-proteasome system. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it promotes the degradation of target proteins. This compound may also undergo post-translational modifications that influence its localization and activity, ensuring that it exerts its effects in the appropriate subcellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la thalidomide - linker 14 implique la conjugaison de la thalidomide à une molécule de liaison. Le processus commence généralement par la préparation de la thalidomide, suivie de la fixation du lieur par une série de réactions chimiques. Le lieur est souvent conçu pour améliorer la solubilité et la perméabilité cellulaire du conjugué. Les voies de synthèse courantes comprennent l’utilisation d’esters de pentafluorophényle et d’autres intermédiaires réactifs pour faciliter le processus de conjugaison .
Méthodes de production industrielle : La production industrielle de la thalidomide - linker 14 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse sont couramment utilisées pour l’évaluation de la qualité.
Analyse Des Réactions Chimiques
Types de réactions : Thalidomide - linker 14 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des intermédiaires réactifs.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du lieur, modifiant ainsi ses propriétés.
Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels sur le lieur, améliorant ainsi sa réactivité et sa spécificité.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogénures d’alkyle, chlorures d’acyle.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la thalidomide - linker 14 avec des groupes fonctionnels modifiés, qui peuvent être utilisés dans des applications de dégradation ciblée des protéines .
Comparaison Avec Des Composés Similaires
Thalidomide - linker 14 est unique en son genre par sa capacité à dégrader sélectivement les protéines cibles par le biais de la voie d’ubiquitination médiée par la céréblone. Les composés similaires comprennent :
Lénalidomide : Un dérivé de la thalidomide possédant des propriétés immunomodulatrices et anticancéreuses améliorées.
Pomalidomide : Un autre dérivé de la thalidomide présentant des effets anti-inflammatoires et anticancéreux puissants.
CC-4047 : Un composé immunomodulateur ayant des mécanismes d’action similaires mais des propriétés pharmacocinétiques différentes.
Comparée à ces composés, la thalidomide - linker 14 offre des avantages uniques en termes de conception de son lieur, ce qui améliore sa solubilité, sa perméabilité cellulaire et sa spécificité pour les protéines cibles .
Propriétés
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQBYYTYFGXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


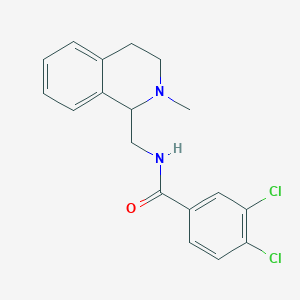
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)
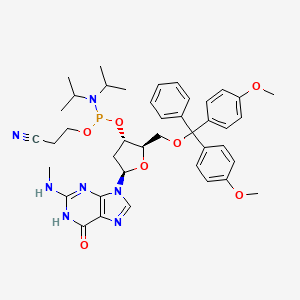
![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)
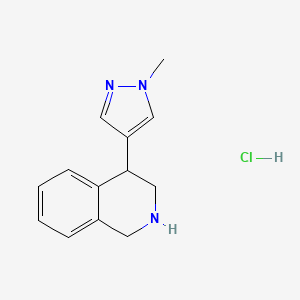
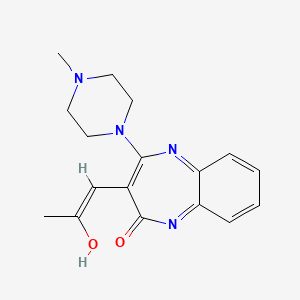
![3-Octylthieno[3,2-b]thiophene](/img/structure/B1436895.png)

![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)

![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)

